molecular formula C18H21ClN2O2 B2428883 1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride CAS No. 1052407-57-4

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride

Cat. No. B2428883
M. Wt: 332.83
InChI Key: KVZXZBYQUAANPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized by researchers at the University of Aberdeen in 1999 and has since been used extensively in scientific research to understand the physiological and biochemical effects of CB1 receptor antagonism.

Scientific Research Applications

Pharmacokinetics and Bioavailability

Walczak (2014) developed a sensitive LC-MS/MS method for the simultaneous determination of new aminopropan-2-ol derivatives, including variants of the compound , to study their pharmacokinetics and bioavailability in rats. This research highlights the compound's relevance in evaluating β-adrenolytic activity, providing foundational pharmacokinetic parameters such as terminal half-lives and absolute bioavailability, which are crucial for drug development and therapeutic application Walczak, 2014.

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, closely related to the compound of interest, for their corrosion inhibition efficiency on stainless steel in acidic environments. Their findings demonstrate the potential industrial application of such compounds in protecting metals against corrosion, a significant issue in industries such as oil and gas, and construction Vikneshvaran & Velmathi, 2017.

Adrenolytic Activity

Research by Groszek et al. (2009) on the synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers showed significant decreases in systolic and diastolic blood pressure, antiarrhythmic activity, and affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These findings indicate the compound's potential in developing treatments for cardiovascular diseases by targeting adrenoceptors Groszek et al., 2009.

Antimicrobial and Antiradical Activity

The work by Čižmáriková et al. (2020) explored the antimicrobial and antiradical activity of derivatives related to the compound , providing insight into their potential as biologically active agents against pathogens and their use in designing new antimicrobial and antioxidant compounds Čižmáriková et al., 2020.

Synthesis and Biological Activity

Radhakrishnan, Balakrishnan, and Selvaraj (2020) synthesized Schiff bases containing the indole group from Tryptophan and various aldehydes, including derivatives similar to the compound of interest, and examined their antimicrobial activity. This study further underscores the versatile nature of indole-based compounds in synthesizing biologically active molecules Radhakrishnan, Balakrishnan, & Selvaraj, 2020.

properties

IUPAC Name

1-indol-1-yl-3-(4-methoxyanilino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-22-17-8-6-15(7-9-17)19-12-16(21)13-20-11-10-14-4-2-3-5-18(14)20;/h2-11,16,19,21H,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZXZBYQUAANPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(CN2C=CC3=CC=CC=C32)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-1-yl)-3-((4-methoxyphenyl)amino)propan-2-ol hydrochloride

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